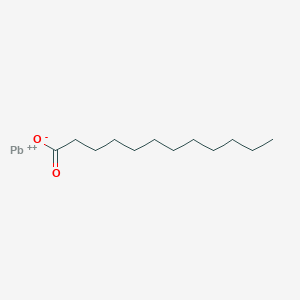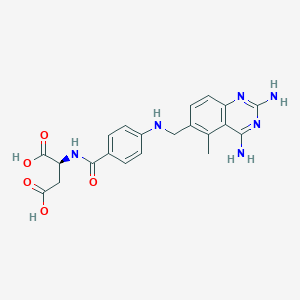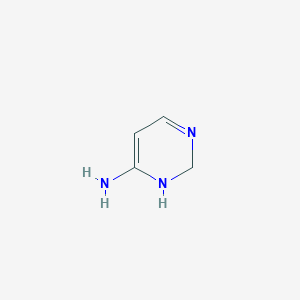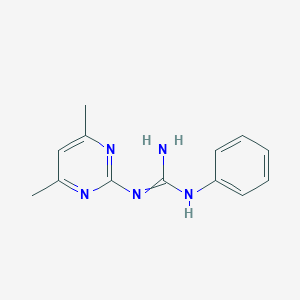
胍,1-(4,6-二甲基-2-嘧啶基)-3-苯基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine: is a heterocyclic compound with a unique structure that includes a guanidine group attached to a dimethylpyrimidinyl and a phenyl group
科学研究应用
Chemistry: In chemistry, 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is explored for its potential use in treating various diseases. Its interactions with molecular targets in the body can lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science.
作用机制
Target of Action
The primary target of Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- is Group A streptococcus (GAS) . GAS is a bacterium often found in the throat and on the skin. It is known to cause many different infections that range from minor illnesses to very serious and deadly diseases.
Mode of Action
It is known to inhibit the expression ofstreptokinase , a virulence factor of GAS . Streptokinase is an enzyme that GAS uses to evade the immune system, so inhibiting its expression can help the body fight off the infection.
Biochemical Pathways
It is known that the compound interacts with thestreptokinase expression pathway . By inhibiting the expression of streptokinase, the compound disrupts the ability of GAS to evade the immune system, which can lead to the elimination of the bacteria.
Pharmacokinetics
The compound’smolecular weight is 271.31800 , which suggests that it may have good bioavailability. The compound’s LogP value is 2.49910 , indicating that it is moderately lipophilic, which can influence its absorption and distribution in the body.
Result of Action
The result of the action of Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- is the inhibition of the expression of streptokinase in GAS . This can lead to a decrease in the virulence of the bacteria, making it easier for the immune system to eliminate the infection.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the guanidine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted pyrimidinyl derivatives.
相似化合物的比较
- Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N’-phenyl-
- Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-hydroxyphenyl)-
- Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N’-(3-pyridinylmethyl)-
Comparison: 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is unique due to its specific substitution pattern on the pyrimidinyl ring and the presence of a phenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged for specific research and industrial purposes.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNGERWGVXPEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-49-8 |
Source


|
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
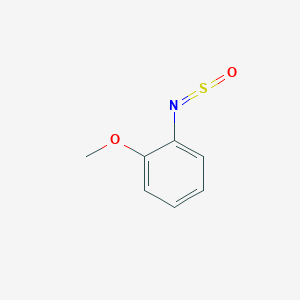
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)




![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

